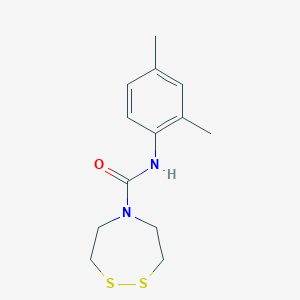
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a growth promoter in aquaculture. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 249.36 g/mol.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is not fully understood. It is believed that this compound acts as a pheromone and stimulates the release of growth hormone in fish. This, in turn, leads to increased growth and improved feed conversion efficiency.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on fish. Studies have shown that this compound can increase the activity of digestive enzymes and improve the absorption of nutrients. This compound has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in fish.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide for lab experiments is its ease of synthesis. This compound is a relatively simple compound to synthesize and can be produced in large quantities. Another advantage of this compound is its low toxicity. This compound has been shown to have low acute toxicity in fish and is considered safe for use in aquaculture.
One limitation of this compound for lab experiments is its limited solubility in water. This can make it difficult to administer this compound to fish in a controlled manner. Another limitation of this compound is its potential to accumulate in the environment. This compound has been shown to persist in water and sediment, which could have negative impacts on the environment.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of this compound in other animal species, such as poultry and swine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impacts on the environment.
合成法
The synthesis of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 2,4-dimethylbenzylamine with carbon disulfide and sodium hydroxide to form the intermediate 2,4-dimethylphenyl-1,3-thiazolidine-4-carbonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been extensively studied for its potential use as a growth promoter in aquaculture. Several studies have shown that this compound can increase the growth rate and feed conversion efficiency of various fish species, including tilapia, carp, and catfish. This compound has also been shown to improve the immune response and disease resistance of fish.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-10-3-4-12(11(2)9-10)14-13(16)15-5-7-17-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZIDZURTYPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCSSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


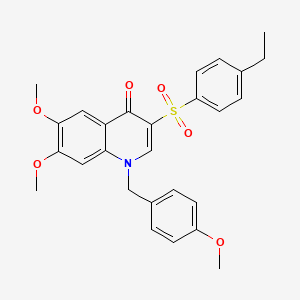
![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)
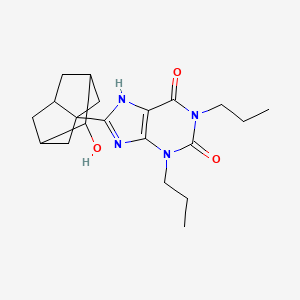

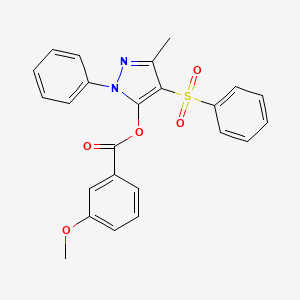
![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)
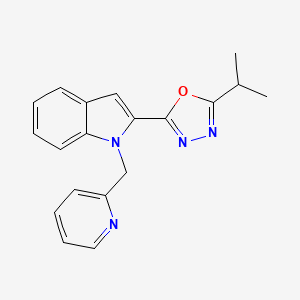

![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)
